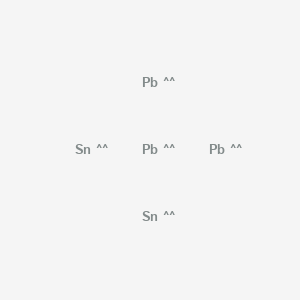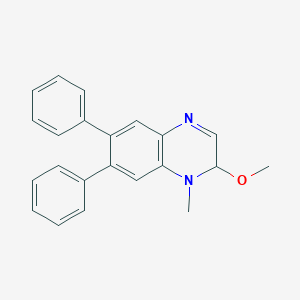
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline typically involves the condensation of appropriate aromatic amines with diketones or their derivatives. One common method is the reaction of 2-methoxybenzylamine with 1,2-diphenylethane-1,2-dione under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methoxy and diphenyl substituents.
2,3-Diphenylquinoxaline: A closely related compound with similar biological activities.
6,7-Dimethylquinoxaline: Another derivative with different substituents on the quinoxaline ring.
Uniqueness
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the diphenyl substituents can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy .
Properties
CAS No. |
116319-13-2 |
|---|---|
Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methoxy-1-methyl-6,7-diphenyl-2H-quinoxaline |
InChI |
InChI=1S/C22H20N2O/c1-24-21-14-19(17-11-7-4-8-12-17)18(16-9-5-3-6-10-16)13-20(21)23-15-22(24)25-2/h3-15,22H,1-2H3 |
InChI Key |
ORSACXAEDXHUSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C=NC2=C1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


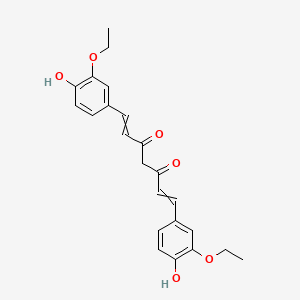
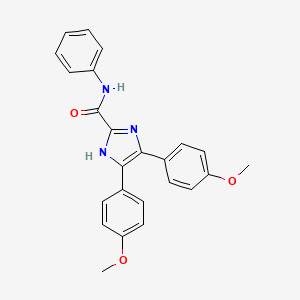
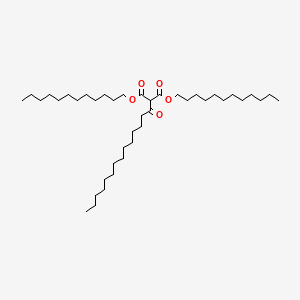
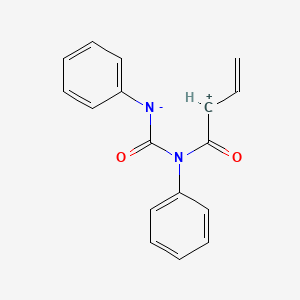

![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
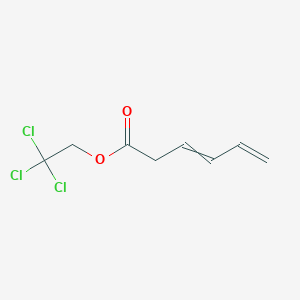

![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)

![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
